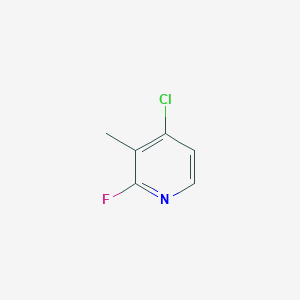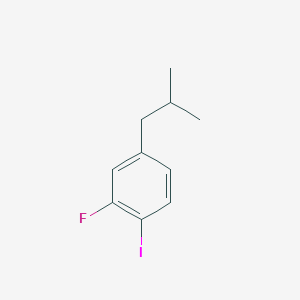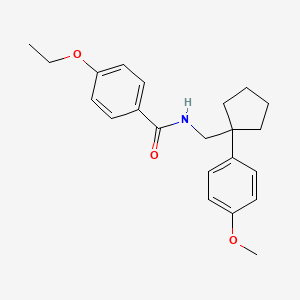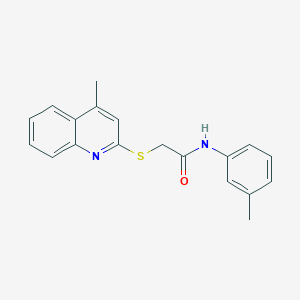![molecular formula C12H18N2O3 B2665522 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile CAS No. 1394793-89-5](/img/structure/B2665522.png)
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile, also known as PBCM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PBCM is a complex molecule with a unique structure that makes it an ideal candidate for research in drug design, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has various scientific research applications, including drug design, biochemistry, and medicinal chemistry. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has been studied extensively for its potential use as an anti-cancer agent. Studies have shown that 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can reduce inflammation by inhibiting the production of inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is not fully understood. However, studies have shown that 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can inhibit the activity of enzymes that are involved in the growth and survival of cancer cells. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can also inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. The exact mechanism of action of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is still under investigation.
Biochemical and Physiological Effects:
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has various biochemical and physiological effects. Studies have shown that 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can induce apoptosis in cancer cells, which leads to cell death. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can also reduce inflammation by inhibiting the production of inflammatory cytokines. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is its potential use as an anti-cancer agent. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is its complex synthesis process, which requires expertise in organic chemistry and specialized equipment. Another limitation of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are many future directions for research on 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile. One of the future directions is the development of more efficient synthesis methods for 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile. Another future direction is the investigation of the mechanism of action of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile. Further studies are needed to fully understand the biochemical and physiological effects of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile. Another future direction is the investigation of the potential use of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile as an anti-inflammatory agent. Further studies are needed to determine the efficacy of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile in reducing inflammation. Finally, future research should focus on the development of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile derivatives with improved solubility and bioavailability.
Conclusion:
In conclusion, 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is a complex molecule that has gained significant attention in scientific research due to its potential applications in various fields. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has been studied extensively for its potential use as an anti-cancer and anti-inflammatory agent. The synthesis of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is a challenging process that requires expertise in organic chemistry and specialized equipment. Further research is needed to fully understand the mechanism of action of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile and its biochemical and physiological effects. There are many future directions for research on 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile, including the development of more efficient synthesis methods, investigation of the mechanism of action, and the development of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile derivatives with improved solubility and bioavailability.
Synthesemethoden
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is a complex molecule that requires a multistep synthesis process. The synthesis of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile involves the reaction of morpholine with 4-bromo-1-butene, followed by the reaction of the resulting compound with acrylonitrile. The final product is obtained by reacting the intermediate compound with 4-butanoyl chloride. The synthesis of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is a challenging process that requires expertise in organic chemistry and specialized equipment.
Eigenschaften
IUPAC Name |
4-(4-prop-2-enoxybutanoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-6-16-7-3-4-12(15)14-5-8-17-10-11(14)9-13/h2,11H,1,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZOUFHAMVSBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCC(=O)N1CCOCC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)
![4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2665440.png)
![1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665443.png)

![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)

![2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2665454.png)


![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)


![2-[3-(2-Quinolinyl)phenyl]quinoline](/img/structure/B2665461.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2665462.png)